Technical Monograph: 1-(Piperidin-2-yl)propan-2-ol (CAS 10047-06-0)
Technical Monograph: 1-(Piperidin-2-yl)propan-2-ol (CAS 10047-06-0)
[1][2]
Part 1: Executive Summary & Structural Significance
1-(Piperidin-2-yl)propan-2-ol (CAS 10047-06-0) represents a privileged scaffold in alkaloid chemistry, serving as a critical intermediate in the biosynthesis and total synthesis of Sedum and Lobelia alkaloids. Structurally, it consists of a saturated piperidine heterocycle substituted at the C2 position with a 2-hydroxypropyl chain.
This molecule is chemically distinct from its constitutional isomer, 1-(piperidin-1-yl)propan-2-ol (CAS 934-90-7), where the substituent is attached to the nitrogen. The C2-substitution pattern of CAS 10047-06-0 imparts two chiral centers, making it a valuable chiral auxiliary and a pharmacophore for nicotinic acetylcholine receptors (nAChR).
Core Applications
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Alkaloid Synthesis: Direct precursor to Lobeline and Sedamine analogs.
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Chiral Auxiliaries: Utilized in asymmetric aldol reactions to induce stereochemical control via metal chelation.
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Neuropharmacology: Investigated for modulation of nAChR and dopamine transport systems due to its structural homology with nicotine and pelletierine.
Part 2: Chemical Identity & Physicochemical Properties
The molecule possesses two stereogenic centers: one at the piperidine C2 ring carbon and one at the C2 position of the propyl chain. This results in four possible stereoisomers, typically grouped into erythro (Sedridine) and threo (Allosedridine) pairs.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Registry Number | 10047-06-0 | Often refers to the racemate or unspecified stereochemistry. |
| IUPAC Name | 1-(Piperidin-2-yl)propan-2-ol | |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Highly hygroscopic. |
| Boiling Point | 230–235 °C (at 760 mmHg) | Estimated; often distilled under vacuum (~95°C @ 0.5 mmHg). |
| pKa (Conjugate Acid) | ~10.8 (Piperidine N) | Typical for secondary cyclic amines. |
| Solubility | Water, Ethanol, DCM, Chloroform | Miscible in polar organic solvents. |
| Key Isomers | (+)-Sedridine (2S, 2'S) | Natural alkaloid found in Sedum species. |
Critical Technical Nuance: Stereochemical Nomenclature
Researchers must distinguish between the diastereomers when sourcing or synthesizing this compound:
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Sedridine: The (2S, 2'S) or (2R, 2'R) configuration. Often displays higher biological activity in specific binding assays.
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Allosedridine: The (2S, 2'R) or (2R, 2'S) configuration.
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CAS 10047-06-0 is frequently used as the catch-all identifier for the synthetic racemate used in bulk intermediate steps.
Part 3: Synthesis & Production Architectures
The synthesis of 1-(piperidin-2-yl)propan-2-ol is generally approached via the reduction of its ketone precursor, Isopelletierine (1-(piperidin-2-yl)propan-2-one). The choice of reducing agent dictates the diastereomeric ratio (Sedridine vs. Allosedridine).
Protocol A: Biomimetic Reduction (Standard Lab Scale)
This method utilizes Sodium Borohydride (NaBH₄) to reduce the ketone. Due to the proximity of the basic nitrogen, the reduction is subject to Cram’s Rule of asymmetric induction (or the Felkin-Anh model), often yielding a mixture of diastereomers.
Reagents:
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Isopelletierine (as Hydrochloride salt)
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Sodium Borohydride (NaBH₄)
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Methanol (solvent)
Step-by-Step Methodology:
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Dissolution: Dissolve 10 mmol of Isopelletierine HCl in 50 mL of dry Methanol at 0°C.
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Neutralization (In situ): Add 10 mmol of Triethylamine (TEA) to liberate the free base if starting with salt.
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Reduction: Slowly add 1.2 equivalents of NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
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Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH₄OH 90:9:1).
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Quench: Quench with 5 mL of acetone or dilute HCl (carefully) to destroy excess hydride.
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Extraction: Basify to pH >12 with NaOH. Extract exhaustively with Chloroform (3 x 50 mL).
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Purification: Dry organic layer over Na₂SO₄ and concentrate. The resulting oil is a mixture of erythro and threo isomers, separable by fractional crystallization of their picrate salts or column chromatography.
Visualizing the Synthetic Pathway
The following diagram illustrates the reduction pathway and the stereochemical divergence.
Figure 1: Synthetic reduction pathway of Isopelletierine showing the divergence into diastereomeric alcohols.
Part 4: Pharmaceutical & Research Applications[3][4][5]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
The 1-(piperidin-2-yl)propan-2-ol scaffold mimics the distance between the cationic nitrogen and the hydrogen bond acceptor found in Nicotine and Epibatidine.
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Mechanism: The secondary amine is protonated at physiological pH, interacting with the anionic aspartate residue in the receptor binding pocket. The hydroxyl group acts as a hydrogen bond donor/acceptor, stabilizing the ligand-receptor complex.
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Research Utility: Used as a fragment in Fragment-Based Drug Discovery (FBDD) for designing selective
nAChR partial agonists for smoking cessation and cognitive enhancement.
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral ligand.[1] When the nitrogen and oxygen bind to a metal center (e.g., Lithium or Zinc), they create a rigid chiral environment.
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Application: Directed aldol condensations.
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Efficiency: The steric bulk of the piperidine ring directs incoming nucleophiles to a specific face of the substrate, achieving high enantiomeric excess (ee).
Visualizing the Pharmacophore
The interaction with the biological target is governed by the spatial arrangement of the amine and hydroxyl groups.
Figure 2: Pharmacophore mapping of 1-(piperidin-2-yl)propan-2-ol within the nAChR binding pocket.
Part 5: Analytical Characterization
To validate the identity of CAS 10047-06-0, the following spectroscopic markers are definitive.
1H NMR (CDCl₃, 400 MHz)
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δ 3.8 - 4.0 ppm (m, 1H): Methine proton at the chiral center of the propyl chain (-CH OH-).
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δ 2.6 - 3.1 ppm (m, 3H): Piperidine ring protons adjacent to Nitrogen (C2-H and C6-H₂). The C2 proton shift is diagnostic of the substitution.
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δ 1.1 - 1.2 ppm (d, 3H): Methyl group of the propyl chain (-CH(OH)-CH ₃).
Mass Spectrometry (ESI-MS)
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[M+H]⁺: 144.14 m/z.
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Fragmentation: Loss of water ([M+H-18]⁺ = 126) and cleavage of the propyl chain are common fragmentation pathways.
Part 6: Safety, Handling, and Storage
Signal Word: WARNING
| Hazard Class | Statement | Handling Protocol |
| Skin Irritation | Causes skin irritation (Cat 2). | Wear nitrile gloves. Wash immediately with soap if contact occurs. |
| Eye Irritation | Causes serious eye irritation (Cat 2A). | Use safety goggles. |
| Storage Stability | Hygroscopic; Air-sensitive. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
| Incompatibility | Strong oxidizing agents, Acid chlorides. | Do not store near oxidizers. Reacts violently with acid chlorides to form esters/amides. |
Self-Validating Safety Check: Before scaling up synthesis, verify the integrity of the storage container. If the oil appears cloudy or has formed a crust, it has likely absorbed moisture or carbon dioxide (forming carbamates). Redistillation is required before use in sensitive catalytic reactions.
References
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ChemicalBook. (2023). 1-(piperidin-2-yl)propan-2-ol Properties and Suppliers. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 164633, Sedridine. Retrieved from [2]
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Smolecule. (2024). 2-(Piperidin-2-yl)propan-2-ol hydrochloride: Applications in Asymmetric Synthesis.[1] Retrieved from
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BenchChem. (2025). Synthesis routes for Piperidin-2-yl derivatives. Retrieved from
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Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved from
